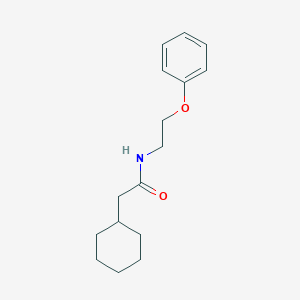![molecular formula C17H22N2O5S2 B299539 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, also known as MSA, is a sulfonamide compound that has been used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. By inhibiting the proteasome, 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide can cause the accumulation of misfolded proteins, leading to cell death. This mechanism has been studied in cancer cells, where 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, which may make it useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of this pathway. However, 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are several future directions for research on 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, including its potential use in combination therapies for cancer, its role in neurodegenerative diseases, and its effects on immune responses. Additionally, there is a need for further studies on the toxicity and safety of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, as well as the development of more specific and potent proteasome inhibitors.
Méthodes De Synthèse
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-phenoxyethylamine, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been used in scientific research for various purposes, including as a proteasome inhibitor, a cancer therapeutic agent, and an anti-inflammatory agent. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C17H22N2O5S2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
3-(methanesulfonamido)-2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-13-9-10-16(14(2)17(13)19-25(3,20)21)26(22,23)18-11-12-24-15-7-5-4-6-8-15/h4-10,18-19H,11-12H2,1-3H3 |
Clé InChI |
HRTLVBZKQLUUBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C)NS(=O)(=O)C |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



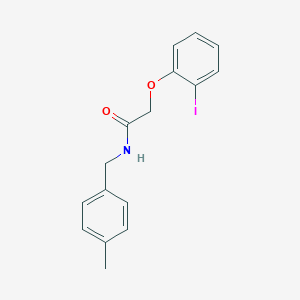
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)
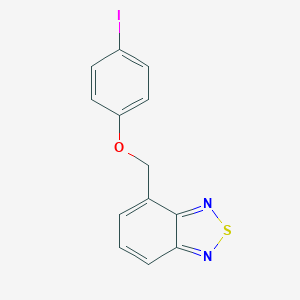
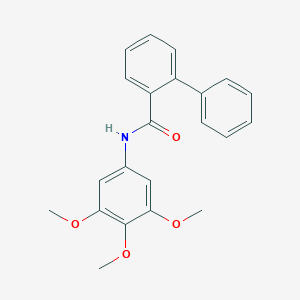
![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)
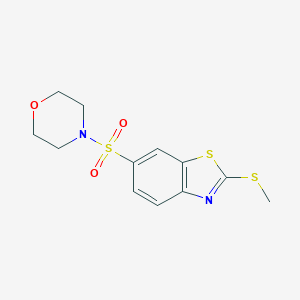
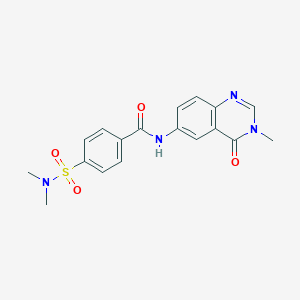
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)
